molecular formula C16H16O5 B144914 Homoisomelodienone CAS No. 135626-22-1

Homoisomelodienone

Cat. No. B144914
CAS RN: 135626-22-1
M. Wt: 288.29 g/mol
InChI Key: FCTFULMZKQYRQV-RQDFUGDESA-N
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Description

Homoisomelodienone is a chemical compound . It is also known as 2,5-Heptadienoic acid, 7-(benzoyloxy)-4-oxo-, ethyl ester, (Z,E)- .


Synthesis Analysis

The synthesis of this compound has been achieved through a base-promoted methodology for the rapid construction of the (E)- and (Z)-γ-oxo-α,β-alkenoic ester skeletons from readily accessible vinyl propargylic alcohols through modified redox isomerization . This approach has shown high simplicity and efficiency with excellent tolerance of functional substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include redox isomerization of propargylic alcohols . This process involves the rapid construction of the (E)- and (Z)-γ-oxo-α,β-alkenoic ester skeletons .

properties

CAS RN

135626-22-1

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

[(2E,5Z)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate

InChI

InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10-

InChI Key

FCTFULMZKQYRQV-RQDFUGDESA-N

Isomeric SMILES

CCOC(=O)/C=C\C(=O)/C=C/COC(=O)C1=CC=CC=C1

SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1

synonyms

homoisomelodienone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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